5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid
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Overview
Description
5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid: is a compound of interest in various fields of research, particularly in chemistry and pharmaceuticals. This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system, and is often used in research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process may involve scaling up the synthetic routes used in laboratory settings, with adjustments to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic compounds, while reduction can produce reduced analogs with different functional groups.
Scientific Research Applications
5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers study the compound’s potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In industrial settings, the compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical modifications.
Comparison with Similar Compounds
2-azaspiro[3.4]octane: A related compound with a similar spirocyclic structure but lacking the oxygen atom.
5-oxa-2-azaspiro[3.4]octane: Another similar compound with a spirocyclic structure that includes both oxygen and nitrogen atoms.
Uniqueness: 5-oxa-2-azaspiro[3.4]octan-6-one, trifluoroacetic acid is unique due to its specific combination of a spirocyclic structure with both oxygen and nitrogen atoms and the presence of trifluoroacetic acid. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2408972-85-8 |
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Molecular Formula |
C8H10F3NO4 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-2-6(9-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) |
InChI Key |
LLCBFRVJBZBNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC1=O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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